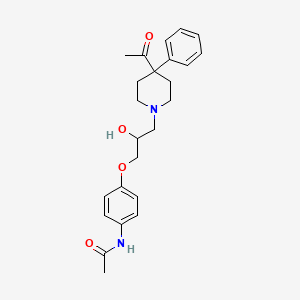
N-(4-(3-(4-Acetyl-4-phenyl-1-piperidinyl)-2-hydroxypropoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: is a complex organic compound that features a piperidine ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenyl group and the acetamide moiety. Common reagents used in these steps include acetyl chloride, phenyl magnesium bromide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl group would yield an amine.
Scientific Research Applications
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)- would depend on its specific interactions with biological targets. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE
- N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)PROPIONAMIDE
Uniqueness
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
64511-76-8 |
|---|---|
Molecular Formula |
C24H30N2O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[3-(4-acetyl-4-phenylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C24H30N2O4/c1-18(27)24(20-6-4-3-5-7-20)12-14-26(15-13-24)16-22(29)17-30-23-10-8-21(9-11-23)25-19(2)28/h3-11,22,29H,12-17H2,1-2H3,(H,25,28) |
InChI Key |
GCNWZWJZUFPQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCN(CC1)CC(COC2=CC=C(C=C2)NC(=O)C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


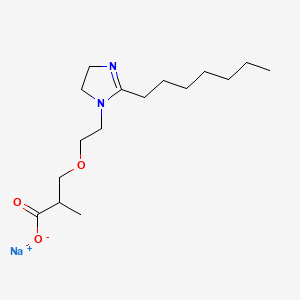
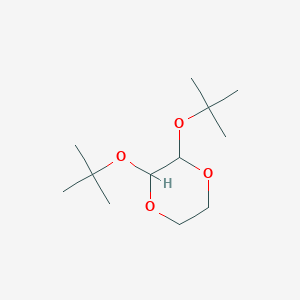
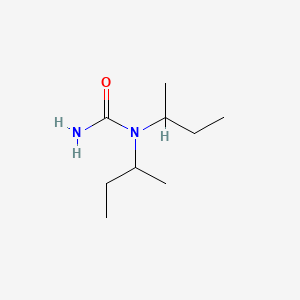

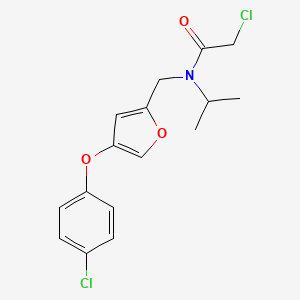
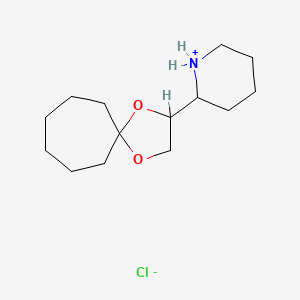


![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
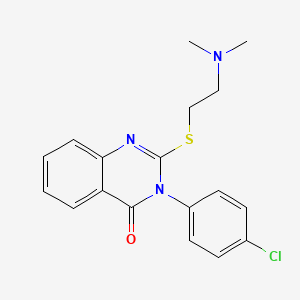
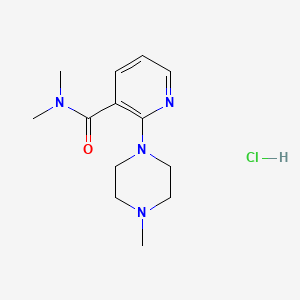
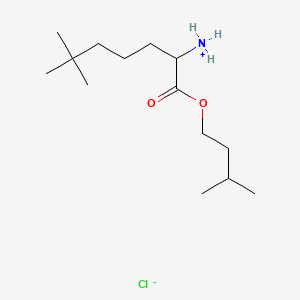

![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)
